(1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that features a unique bicyclic structure This compound is notable for its incorporation of a 1,2,4-triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the propyl group: This step involves the alkylation of the bicyclic core with a propyl halide under basic conditions.
Attachment of the 1,2,4-triazole ring: This is typically done through a nucleophilic substitution reaction, where a halogenated precursor reacts with 1,2,4-triazole.
Formation of the butanoyl side chain: This step involves the acylation of the triazole-containing intermediate with a butanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted derivatives with various functional groups attached to the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one: shares similarities with other triazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique bicyclic structure, which is not commonly found in other triazole-containing compounds. This structure may confer unique biological activities and properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,5R)-6-propyl-3-[4-(1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-7-21-14-6-5-13(16(21)23)9-19(10-14)15(22)4-3-8-20-12-17-11-18-20/h11-14H,2-10H2,1H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZPDJLJXWIFEO-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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